3-(Benzylamino)-1,2-dihydroisoquinolin-1-one
Description
Chemical Identity and Nomenclature
This compound (C₁₆H₁₄N₂O) belongs to the dihydroisoquinolinone family, characterized by a partially saturated isoquinoline core fused with a ketone group at position 1. The IUPAC name derives from its benzyl-substituted amino group at position 3 and the lactam structure formed by the ketone and adjacent nitrogen. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂O | |
| Molecular Weight | 250.30 g/mol | |
| SMILES | O=C1NC(NCC2=CC=CC=C2)=CC3=C1C=CC=C3 | |
| CAS Number | 56100-51-7 |
Synonyms for this compound include 3-(benzylamino)-1H-isoquinolin-1-one and N-benzyl-1-oxo-1,2-dihydroisoquinoline-3-amine, reflecting variations in naming conventions across chemical databases. The benzylamino group introduces steric and electronic modifications that distinguish it from simpler dihydroisoquinolinones.
Historical Context in Heterocyclic Chemistry Research
The synthesis of dihydroisoquinolinones dates to early 20th-century studies on alkaloid mimics, but advancements in N-alkylation and oxidation techniques in the 2010s revitalized interest in these compounds. For instance, RSC Advances (2018) detailed a novel route to N-alkylated 3,4-dihydroisoquinolinones using iminium salt intermediates, a method applicable to this compound. This approach enabled the introduction of substituents at position 3, previously challenging due to steric hindrance and competing side reactions.
The compound’s historical significance lies in its role as a synthetic intermediate for bioactive molecules. For example, EvitaChem’s 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one (CAS 1358478-72-4) shares structural motifs with this compound, underscoring its utility in designing kinase inhibitors and antimicrobial agents.
Structural Relationship to Isoquinoline Alkaloids
This compound shares a core structure with natural isoquinoline alkaloids such as papaverine and morphine, which feature a fully aromatic isoquinoline system. Key structural comparisons include:
| Feature | This compound | Papaverine |
|---|---|---|
| Aromaticity | Partially saturated (1,2-dihydro) | Fully aromatic |
| Substituents | Benzylamino at C3, ketone at C1 | Methoxy groups |
| Biological Target | Synthetic intermediates | Phosphodiesterase |
The dihydroisoquinolinone core enables conformational flexibility, allowing interactions with proteins that rigid aromatic alkaloids cannot achieve. The benzylamino group further modulates electron density, enhancing hydrogen-bonding potential at the N3 position. This structural adaptability explains its use in developing compounds like (S)-2-(benzylamino)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one (CID 44359494), a chiral derivative with reported activity against neurodegenerative targets.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(benzylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H14N2O/c19-16-14-9-5-4-8-13(14)10-15(18-16)17-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18,19) |
InChI Key |
NIDMERCGKPXLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinoline derivatives with benzylamine under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(Benzylamino)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-methylisoquinolin-1(2H)-one
- Molecular Formula: C₁₆H₁₂ClNO
- Molecular Weight : 269.73 g/mol
- Key Features: Substituted with a 4-chlorophenyl group (electron-withdrawing) and a methyl group at the 5-position. Biological Activity: Co-crystallized with human tankyrase 2 (TNKS2), a poly(ADP-ribose) polymerase (PARP) involved in Wnt signaling.
- Comparison: The benzylamino group in 3-(Benzylamino)-1,2-dihydroisoquinolin-1-one offers hydrogen-bonding capability, unlike the non-polar chlorophenyl group. Methyl substitution at the 5-position (vs. 3-position) alters steric interactions in enzyme binding pockets.
3-Methyl-1,2-dihydroquinolin-2-one
- Molecular Formula: C₁₀H₉NO
- Molecular Weight : 159.19 g/mol
- Thermal Stability: Lacks the benzylamino group, resulting in lower thermal decomposition resistance compared to benzylamino-substituted analogs .
- Comparison: The absence of a benzylamino group reduces molecular weight and complexity, impacting metal coordination efficacy in mixed-ligand complexes.
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one
- Molecular Formula: C₁₀H₈BrNO
- Molecular Weight : 254.09 g/mol
- Key Features: Bromine substitution at the 7-position introduces steric and electronic effects distinct from benzylamino. Applications: Used as a building block in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity .
- Comparison: Bromine’s electronegativity and larger atomic radius compared to benzylamino may hinder solubility but enhance halogen-bonding interactions in crystal structures.
5-(Hydroxymethyl)-1,2-dihydroisoquinolin-1-one
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.19 g/mol
- Key Features :
- Comparison: Hydroxymethyl substitution improves aqueous solubility compared to the lipophilic benzylamino group.
Key Research Findings
- Metal Coordination: this compound forms stable Cu(II) complexes with distinct electrochemical profiles (e.g., quasi-reversible redox behavior) compared to simpler analogs like 3-methyl derivatives .
- Enzyme Inhibition: Chlorophenyl-substituted isoquinolinones exhibit stronger hydrophobic interactions with TNKS2 than benzylamino derivatives, highlighting substituent-driven selectivity .
- Thermal Behavior: Benzylamino and hydroxymethyl groups improve thermal stability (decomposition >250°C) relative to unsubstituted or methyl-only analogs .
Biological Activity
3-(Benzylamino)-1,2-dihydroisoquinolin-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to various mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, it has shown potential in inhibiting tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial for DNA repair mechanisms in cancer cells .
- Receptor Interaction : The compound exhibits interactions with dopamine receptors, particularly D2 receptors, influencing cAMP signaling pathways. This interaction suggests potential applications in neuropharmacology and the treatment of psychiatric disorders .
Anticancer Properties
A series of studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it displayed significant cytotoxicity against the SKOV-3 ovarian cancer cell line with a GI50 value of approximately 38 μM .
- Mechanistic Insights : The compound's ability to inhibit TDP2 was highlighted in a study where structural modifications led to increased potency against cancer cells. The best analogs exhibited IC50 values in the low micromolar range, indicating a promising therapeutic window for further development .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound:
- Dopaminergic Activity : The compound's interaction with dopamine receptors suggests potential benefits in treating neurodegenerative diseases such as Parkinson's disease. By modulating dopamine signaling pathways, it may help alleviate symptoms associated with dopaminergic deficits .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~38 | TDP2 Inhibition |
| Benzylideneisoquinoline-1,3(2H,4H)-dione | 4.8 | TDP2 Inhibition |
| Amino-quinolone derivative | 125 | Anticancer activity against SKOV-3 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(benzylamino)-1,2-dihydroisoquinolin-1-one and its derivatives?
- Methodological Answer : A common approach involves reacting a precursor (e.g., compound 3, a tetrahydroisoquinolinone derivative) with benzylamine or substituted benzylamines under basic conditions. For example, anhydrous potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (DMAP) in dioxane can facilitate nucleophilic substitution or acylation reactions with acyl chlorides . Purification typically employs silica gel chromatography, and yields depend on substituent steric/electronic effects. Key intermediates are characterized via -NMR and mass spectrometry (MS) to confirm structural integrity .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Nuclear magnetic resonance (-NMR and -NMR) is critical for confirming the benzylamino substitution and dihydroisoquinolinone backbone. For instance, the NH proton in the benzylamino group typically resonates near δ 4.5–5.0 ppm, while the carbonyl (C=O) in the isoquinolinone ring appears at ~170 ppm in -NMR . High-resolution MS (HRMS) or LC-MS further confirms molecular weight and purity (>95% by HPLC). Melting points (mp) are also reported to assess crystallinity .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound derivatives?
- Methodological Answer : Derivatives of this scaffold have shown acetylcholinesterase (AChE) inhibitory activity, relevant to neurodegenerative diseases. For example, compound 1c (2-benzoyl-substituted derivative) demonstrated IC₅₀ values in the micromolar range via Ellman’s assay, suggesting competitive binding at the catalytic site . Additionally, structural analogs (e.g., compound III in ) act as pharmacological chaperones for misfolded phenylalanine hydroxylase in phenylketonuria (PKU), stabilizing enzyme conformation . Target validation requires enzyme kinetics, cellular assays (e.g., SH-SY5Y neuroblastoma cells for AChE), and molecular docking studies .
Q. How do substituent modifications influence the compound’s bioactivity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring enhance AChE inhibition by increasing electrophilicity at the active site. Conversely, bulky substituents (e.g., 3-methylbenzoyl in 1d ) reduce activity due to steric hindrance . For PKU chaperones, benzylamino substitution at specific positions (e.g., C3) improves binding to hydrophobic pockets in misfolded enzymes, as shown by fluorescence polarization assays . Computational modeling (e.g., AutoDock Vina) guides rational design to optimize substituent placement .
Q. What analytical challenges arise in characterizing reactive intermediates during synthesis?
- Methodological Answer : Reactive intermediates (e.g., acylated isoquinolinones) may decompose during purification. To mitigate this, low-temperature silica chromatography (e.g., 0–4°C) and inert atmospheres (N₂/Ar) are recommended. Transient species can be trapped using derivatization (e.g., trimethylsilylation) and analyzed via GC-MS. For unstable benzylamino derivatives, in-situ -NMR monitoring in deuterated solvents (e.g., DMSO-d₆) tracks reaction progress .
Critical Analysis of Contradictions
- and highlight divergent biological applications (AChE inhibitors vs. PKU chaperones). This suggests the scaffold’s versatility but necessitates rigorous target validation to avoid off-target effects.
- Synthesis protocols in and differ in solvent choice (dioxane vs. methanol), indicating solvent-dependent reactivity that requires optimization based on substituent compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
